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Introduction

Diethylsilane (DES, (Cz2Hs)2SiH2) is a versatile organosilane precursor increasingly utilized in
the semiconductor industry for the deposition of high-quality thin films. Its favorable vapor
pressure, thermal stability, and chemical reactivity make it a suitable candidate for various
deposition techniques, including Chemical Vapor Deposition (CVD) and Atomic Layer
Deposition (ALD). This document provides detailed application notes and experimental
protocols for the use of diethylsilane in the manufacturing of semiconductor devices, focusing
on the deposition of silicon dioxide (SiOz), silicon nitride (SiNx), and low-k organosilicate glass
(OSG) films.

Deposition of Silicon Dioxide (SiOz) Thin Films

Diethylsilane is a precursor for depositing silicon dioxide, a critical dielectric material in
microelectronics. Both Plasma-Enhanced Chemical Vapor Deposition (PECVD) and Atomic
Layer Deposition (ALD) methods can be employed.

Plasma-Enhanced Chemical Vapor Deposition (PECVD)
of SiO2
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PECVD using diethylsilane and an oxidizing agent, such as nitrous oxide (N20), allows for the

deposition of SiO2 films at relatively low temperatures.

Parameter

Value

Reference

Precursors

Diethylsilane (DES) and
Nitrous Oxide (N20)

[1](2]

Deposition Temperature

100 - 300 °C

[1](2]

Chamber Pressure

300 mTorr (Optimized)

[1](2]

N20/DES Flow Rate Ratio

240 sccm / 15 scecm
(Optimized)

[1](2]

Growth Rate

327 Aimin (at optimized

conditions)

[1]2]

Film Density

2.14 g/cm3 (at optimized

conditions)

[1](2]

Refractive Index

1.47 (at optimized conditions)

[1](2]

Note: The growth rate was found to be inversely proportional to the temperature in the
examined range of 100-300°C.[1][2]

e Substrate Preparation: Start with a clean silicon wafer. A standard RCA clean or a piranha

etch followed by a deionized water rinse is recommended to remove organic and metallic

contaminants.

o Chamber Preparation: Ensure the PECVD chamber is clean and has been baked out to

minimize background contamination.

e Process Parameters:

[¢]

o

o

Load the substrate into the PECVD chamber.

Heat the substrate to the desired deposition temperature (e.g., 300 °C).

Stabilize the chamber pressure at the desired setpoint (e.g., 300 mTorr).
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o Introduce the precursor gases, diethylsilane and nitrous oxide, at the specified flow rates
(e.g., 15 sccm DES and 240 sccm N20).

o Ignite the plasma at a specified RF power.

o Deposition: Continue the deposition for the time required to achieve the desired film
thickness.

o Post-Deposition:
o Turn off the plasma and precursor gas flows.
o Allow the substrate to cool down under a flow of inert gas (e.g., N2).
o Unload the substrate from the chamber.

o Characterization: Analyze the deposited SiOz2 film for thickness, refractive index, density, and
electrical properties.

Click to download full resolution via product page

Caption: PECVD workflow for SiO2 deposition using diethylsilane.

Atomic Layer Deposition (ALD) of SiO2

While direct thermal ALD of SiO2 using diethylsilane is less common, plasma-enhanced ALD
(PEALD) or remote-plasma ALD (RP-ALD) can be utilized for precise, low-temperature
deposition.
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Parameter Value Reference
Precursor Diethylsilane (DES) [31[4]
Oxidant 02 plasma [31[4]
Substrate Temperature 250 °C [31[4]
DES Pulse Time 1.6s [31[4]
DES Purge Time 5s [31[4]
O:2 Plasma Pulse Time 8 s (6 s RF on) [3114]
O2 Plasma Purge Time 5s [3][4]
O2 Plasma Power 1000 - 3000 W [31[4]
Growth per Cycle (GPC) ~0.1 nm/cycle (at 1000 W) [3114]

o Substrate and Chamber Preparation: Follow the same preparation steps as for PECVD.
e ALD Cycle:

o Step 1: DES Pulse: Introduce a pulse of diethylsilane vapor into the chamber (e.g., 1.6
S).

o Step 2: Purge 1: Purge the chamber with an inert gas (e.g., N2 or Ar) to remove unreacted
DES and byproducts (e.g., 5 s).

o Step 3: Oz Plasma Pulse: Introduce Oz gas and ignite a remote plasma to oxidize the
adsorbed DES layer (e.g., 8 s pulse with 6 s of RF power on).

o Step 4: Purge 2: Purge the chamber with an inert gas to remove reaction byproducts (e.g.,
55s).

» Deposition: Repeat the ALD cycle until the desired film thickness is achieved.

¢ Post-Deposition and Characterization: Follow the same steps as for PECVD.
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Caption: RP-ALD cycle for SiO2z deposition using diethylsilane.

Deposition of Silicon Nitride (SiNx) Thin Films

Diethylsilane can be used with a nitrogen source, such as ammonia (NHs) or a nitrogen

plasma, to deposit silicon nitride films, which are used as passivation layers, diffusion barriers,

and gate dielectrics.

Low-Pressure Chemical Vapor Deposition (LPCVD) of

SiNx

LPCVD of silicon nitride using diethylsilane and ammonia typically requires higher

temperatures than PECVD.

Parameter Value

Reference

Diethylsilane (DES) and

Ammonia (NHs)

Precursors

[5]

Deposition Temperature 650 - 700 °C

[5]

) > 5:1 (to minimize carbon
NHs to DES Ratio o
contamination)

[5]

< 4 A/min at temperatures

Deposition Rate
below 650 °C

[5]
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e Substrate and Furnace Preparation: Use clean silicon wafers and ensure the LPCVD furnace
tube is clean.

e Process Parameters:

Load wafers into the furnace.

o

[¢]

Ramp up the temperature to the desired setpoint (e.g., 650-700 °C) under a nitrogen flow.

[e]

Evacuate the furnace to the base pressure.

[e]

Introduce diethylsilane and ammonia at a high NHs:DES ratio (>5:1).

» Deposition: Maintain the process conditions for the required duration to achieve the target
thickness.

e Post-Deposition:
o Stop the precursor flow and purge the furnace with nitrogen.
o Cool down the furnace.
o Unload the wafers.

o Characterization: Analyze the SiNx film for stoichiometry, thickness, refractive index, and
stress.

Plasma-Enhanced Atomic Layer Deposition (PEALD) of
SiNx
PEALD enables the deposition of high-quality SiNx films at lower temperatures. While data for

diethylsilane is limited, protocols for similar precursors like bis(diethylamino)silane (BDEAS)
provide a strong reference.[3][6][7]
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Parameter Value Reference

Bis(diethylamino)silane

Precursor (BDEAS) [31[6][7]
Reactant N2z plasma [3161[7]
Deposition Temperature 150 - 250 °C [316]1[7]
Precursor Exposure Time 109 - 200 ms [7]
N2 Plasma Exposure Time 109 - 200 ms [7]
Total Cycle Time 3s [7]
Growth per Cycle (GPC) 0.19 - 0.31 A/cycle [7]

e Substrate and Chamber Preparation: As per previous protocols.

e ALD Cycle:

o

Step 1: Precursor Pulse: Introduce a pulse of the silicon precursor (e.g., diethylsilane).

[¢]

Step 2: Purge 1: Purge the chamber with an inert gas.

o

Step 3: N2 Plasma: Introduce N2 gas and apply RF power to generate a plasma.

o

Step 4: Purge 2: Purge the chamber with an inert gas.
o Deposition: Repeat the cycle for the desired film thickness.

o Post-Deposition and Characterization: As per previous protocols.
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Caption: Logical flow of PEALD for SiNx film formation.

Deposition of Low-k Organosilicate Glass (OSG)
Films

Diethylsilane, with its ethyl groups, is a suitable precursor for depositing carbon-doped silicon
oxide, also known as organosilicate glass (OSG), which has a lower dielectric constant (k) than
SiOz. Pulsed-PECVD is a common technique for this application.

Quantitative Data:
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Annealed (400°C,

Parameter As-Deposited 1h) Reference
Refractive Index 1.442 - 1.475 1.423 - 1.454 [8]
Hardness ~1.2 GPa ~1.9 GPa [8]
Modulus ~8 GPa ~13 GPa [8]
) ) 2.4 - 3.3 (Typical Not specified, but
Dielectric Constant (k) [8]
range for OSG) expected to decrease

Note: Film properties are highly dependent on the DES/O2 ratio and plasma pulsing
parameters.[8]

Experimental Protocol: Pulsed-PECVD of OSG

e Substrate and Chamber Preparation: As per previous protocols.
e Process Parameters:

Load the substrate into the PECVD chamber.

[e]

o

Heat the substrate to the desired temperature.

[¢]

Introduce diethylsilane, oxygen (O2), and an inert carrier gas (e.g., Argon).

[¢]

Apply a pulsed RF plasma. The on-time/off-time (duty cycle) is a critical parameter to
control film properties.

o Deposition: Deposit the OSG film to the desired thickness.
o Post-Deposition Annealing (Optional but Recommended):

o Anneal the wafer in an inert atmosphere (e.g., N2) at around 400 °C for 1 hour. This step
helps to remove hydroxyl groups and increase the cross-linking of the film, thereby
improving its mechanical properties.[8]
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o Characterization: Analyze the film for dielectric constant, refractive index, hardness,
modulus, and chemical composition (e.g., via FTIR).

Preparation Pulsed-PECVD Post-Processin; g
Stat  —(  Prepare Substrate Loadand Heat | [ 10duce DES, Oz, Ar Apply Pulsed Plasma |—#=| Deposit OSG Film Anneal in Nz Characterize Film
pare Sul Substrate 2 Oz PPy P (400°C, 1h) k

Click to download full resolution via product page
Caption: Workflow for OSG film deposition and post-processing.
Safety Protocols for Handling Diethylsilane
Diethylsilane is a highly flammable liquid and vapor and requires careful handling.

o Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers. Keep away
from heat, sparks, open flames, and oxidizing agents.

e Handling:

[¢]

Work in a well-ventilated area, preferably in a fume hood.

[¢]

Use explosion-proof equipment and non-sparking tools.

o

Ground all containers and transfer equipment to prevent static discharge.

o

Avoid inhalation of vapors and contact with skin and eyes.
o Personal Protective Equipment (PPE):
o Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

o Skin Protection: Wear flame-retardant, antistatic protective clothing and chemical-resistant
gloves (e.g., neoprene or nitrile rubber).
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o Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with
an organic vapor cartridge.

e Emergency Procedures:

o Spills: Eliminate all ignition sources. Use an absorbent material to clean up small spills.
For large spills, evacuate the area.

o Fire: Use dry chemical, foam, or carbon dioxide extinguishers. Water spray can be used to
cool containers.

o First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least
15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

Diethylsilane is a valuable precursor for the deposition of various thin films essential for
modern semiconductor manufacturing. By carefully controlling the deposition parameters in
processes like PECVD and ALD, high-quality SiOz, SiNx, and low-k OSG films can be
fabricated. Adherence to strict safety protocols is paramount when working with this reactive
and flammable material. The provided application notes and protocols serve as a
comprehensive guide for researchers and professionals in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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